molecular formula C12H15N3O B1428869 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile CAS No. 676560-38-6

6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile

Cat. No.: B1428869
CAS No.: 676560-38-6
M. Wt: 217.27 g/mol
InChI Key: YPULTNFCCDTPKQ-UHFFFAOYSA-N
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Description

6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H15N3O It is known for its unique structure, which includes a pyridine ring substituted with an aminocyclohexyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile typically involves the reaction of 4-aminocyclohexanol with 3-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with biological receptors or enzymes, potentially modulating their activity. The pyridine ring and carbonitrile group may also play roles in binding to targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Methylcyclohexyl)oxy]pyridine-3-carbonitrile
  • 6-[(4-Hydroxycyclohexyl)oxy]pyridine-3-carbonitrile
  • 6-[(4-Chlorocyclohexyl)oxy]pyridine-3-carbonitrile

Uniqueness

6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile is unique due to the presence of the aminocyclohexyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(4-aminocyclohexyl)oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1,6,8,10-11H,2-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULTNFCCDTPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734472
Record name 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676560-38-6
Record name 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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